molecular formula C11H14O3 B8068416 Methyl 3-hydroxy-3-(2-methylphenyl)propanoate

Methyl 3-hydroxy-3-(2-methylphenyl)propanoate

Cat. No.: B8068416
M. Wt: 194.23 g/mol
InChI Key: RMTWABRKIPDZOY-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-(2-methylphenyl)propanoate: is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a hydroxyl group (-OH) and a methyl ester group (-COOCH3) attached to a phenyl ring with a methyl substituent at the second position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the acylation of 2-methylbenzene (o-tolene) with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting ketone is then reduced to the corresponding alcohol and esterified to form this compound.

  • Hydroxylation and Esterification: Another approach involves the hydroxylation of 2-methylbenzene to produce 2-methylphenol, followed by esterification with methanol in the presence of an acid catalyst.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 3-hydroxy-3-(2-methylphenyl)propanoic acid.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like halides and amines can be used in substitution reactions, often requiring acidic or basic conditions.

Major Products Formed:

  • Oxidation: 3-(2-methylphenyl)propanoic acid

  • Reduction: 3-hydroxy-3-(2-methylphenyl)propanoic acid

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Methyl 3-hydroxy-3-(2-methylphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases, such as cancer and diabetes. Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 3-hydroxy-3-(2-methylphenyl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 3-hydroxy-3-(3-methylphenyl)propanoate

  • Methyl 3-hydroxy-3-(4-methylphenyl)propanoate

  • Methyl 3-hydroxy-3-(2,6-dimethylphenyl)propanoate

Uniqueness: Methyl 3-hydroxy-3-(2-methylphenyl)propanoate is unique due to the specific position of the methyl group on the phenyl ring, which influences its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

methyl 3-hydroxy-3-(2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2/h3-6,10,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTWABRKIPDZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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